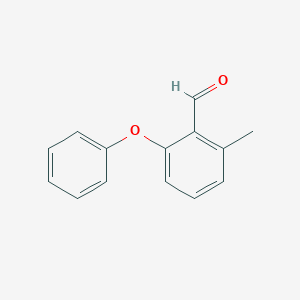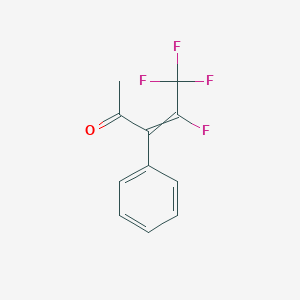
4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one is a chemical compound characterized by the presence of fluorine atoms and a phenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one can be achieved through several methods. One common approach involves the Meyer-Schuster rearrangement of propargylic alcohols, followed by asymmetric alkene bioreduction. This method utilizes a gold(I) N-heterocyclic carbene complex and an ene-reductase (ERED) to produce enantiopure β,β-disubstituted ketones .
Industrial Production Methods
the use of catalytic processes and optimized reaction conditions, such as those involving copper-catalyzed thioketalization, may be explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetrafluoro-2-methyl-5-phenylpent-1-en-3-one
- 1-amino-4,4,5,5-tetrafluoro-1-phenylpent-1-en-3-one
Uniqueness
4,5,5,5-Tetrafluoro-3-phenylpent-3-en-2-one is unique due to its specific arrangement of fluorine atoms and the phenyl group, which imparts distinct chemical properties. Compared to similar compounds, it offers unique reactivity and stability, making it valuable in specialized applications .
Properties
CAS No. |
61282-84-6 |
|---|---|
Molecular Formula |
C11H8F4O |
Molecular Weight |
232.17 g/mol |
IUPAC Name |
4,5,5,5-tetrafluoro-3-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H8F4O/c1-7(16)9(10(12)11(13,14)15)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
NRZPEDPLBALJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C(C(F)(F)F)F)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


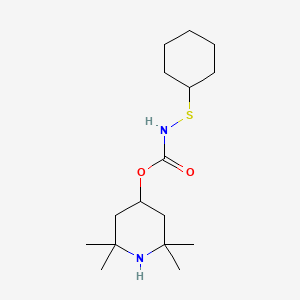
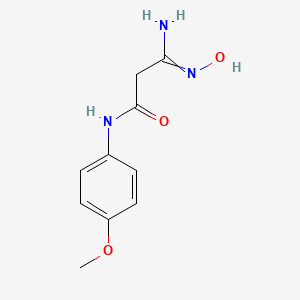
![Triphenyl[(selenophen-3-yl)methyl]phosphanium bromide](/img/structure/B14576839.png)
![1,3-Butanedione, 1-[5-(2-ethoxyethoxy)-4-oxo-4H-1-benzopyran-2-yl]-](/img/structure/B14576861.png)
![Triethyl{2-[(propan-2-yl)sulfanyl]ethenyl}germane](/img/structure/B14576876.png)
![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-amine](/img/structure/B14576880.png)

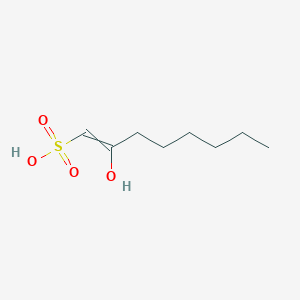
![7-Azabicyclo[4.1.0]heptane, 1-phenyl-2-(phenylthio)-](/img/structure/B14576891.png)
![Dimethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14576892.png)
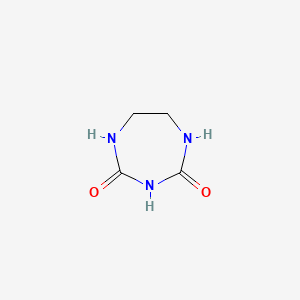
![Oxo{3-[(propan-2-yl)amino]propoxy}phosphaniumolate](/img/structure/B14576897.png)

